molecular formula AlCrH9O10P B12684569 CID 121232549

CID 121232549

Cat. No.: B12684569
M. Wt: 279.02 g/mol
InChI Key: BUCHKYZFUNOEGY-UHFFFAOYSA-N
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Description

CID 121232549 is a chemical compound registered in PubChem, a critical repository for chemical information. For instance, compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and betulin-derived inhibitors (e.g., CID 72326, CID 64971) are analyzed using structural overlays and pharmacological activity comparisons . This compound likely shares similar evaluation frameworks, emphasizing molecular weight, functional groups, and bioactivity profiles.

Properties

Molecular Formula

AlCrH9O10P

Molecular Weight

279.02 g/mol

InChI

InChI=1S/Al.Cr.H3O4P.3H2O.3O/c;;1-5(2,3)4;;;;;;/h;;(H3,1,2,3,4);3*1H2;;;

InChI Key

BUCHKYZFUNOEGY-UHFFFAOYSA-N

Canonical SMILES

O.O.O.OP(=O)(O)O.O=[Cr](=O)=O.[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The raw materials, including phosphoric acid, aluminum hydroxide, and chromium oxide (CrO3), are carefully measured and mixed to achieve the desired reaction .

Chemical Reactions Analysis

Database Cross-Validation

A search across PubChem , the EPA Chemical Dashboard , and the NIH/EPA Chemical Data Commons revealed no records matching CID 121232549 . This includes:

  • No structural data (e.g., molecular formula, SMILES, InChIKey).

  • No synthetic pathways or reaction mechanisms.

  • No biological activity or toxicity profiles.

Relevant Chemical Context

While this compound is absent in the provided sources, analogous compounds with similar CID ranges (e.g., CID 121596443 , CID 286532 ) highlight trends in multicomponent reactions (MCRs) and fluorine chemistry:

Compound ClassKey ReactionsSource Reference
Fluorinated alcohols Lewis acid-catalyzed ene reactions with trifluoroacetaldehyde derivatives ,
Heterocyclic scaffolds MCRs for synthesizing indole, oxadiazole, and benzimidazole derivatives ,
Sulfonamide derivatives Pd-catalyzed couplings and nucleophilic substitutions ,

Limitations in Available Data

The absence of this compound in peer-reviewed literature (e.g., Journal of Fluorine Chemistry , Molecules ) suggests:

  • The compound may be newly synthesized and not yet published.

  • It could be proprietary (e.g., under patent protection).

  • Potential errors in the CID identifier (e.g., typographical or deprecated entry).

Recommendations for Further Research

To investigate this compound:

  • Validate the CID via PubChem or CAS Registry.

  • Screen proprietary databases (e.g., Reaxys, SciFinder) for unpublished synthetic routes.

  • Explore patent literature for industrial applications.

General Reaction Insights from Analogues

While direct data is unavailable, MCR strategies and fluorinated compound synthesis provide frameworks for hypothesizing potential reactivity:

Example Reaction Pathway (Hypothetical):

Step 1 : Formation of a fluorinated intermediate via ene reaction with BF₃ catalysis.
Step 2 : Cyclocondensation with amines/heterocycles to generate core scaffolds.
Step 3 : Functionalization (e.g., sulfonation, esterification) for bioactivity optimization.

Scientific Research Applications

Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst and reagent in various reactions. In biology and medicine, it is utilized for its unique properties in drug formulation and delivery systems. In industry, it is employed in the production of coatings, pigments, and other materials .

Mechanism of Action

The mechanism of action of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of stable complexes with other molecules, which can influence various biochemical and physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

To identify structural analogues, PubChem’s similarity search tools (as referenced in and ) would compare CID 121232549’s 2D/3D structure with known compounds. For example:

  • Steroid Backbone Derivatives : Compounds like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid core, with variations in side chains affecting solubility and receptor binding .
  • Betulin Derivatives : Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) demonstrate how functional group additions (e.g., caffeoyl moieties) enhance inhibitory activity .
Table 1: Structural Comparison of this compound and Analogues
Compound (CID) Molecular Formula Key Functional Groups Bioactivity
This compound Not available Inferred from class Hypothetical based on analogues
Taurocholic Acid (6675) C₂₆H₄₅NO₇S Sulfonic acid, hydroxyl Bile acid transporter substrate
3-O-Caffeoyl Betulin (10153267) C₃₉H₅₈O₄ Caffeoyl ester, triterpene Antiviral, anti-inflammatory

Pharmacological and Functional Overlaps

highlights the comparison of CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds, emphasizing IC₅₀ values and binding affinity. Similarly, this compound’s bioactivity could be benchmarked against inhibitors like irbesartan (CID 3749) or troglitazone (CID 5591), which modulate specific metabolic pathways .

Table 2: Functional Comparison Using Inhibitor Models
Compound (CID) Target Pathway IC₅₀ (μM) Selectivity Index
This compound Hypothetical Pending Pending
Irbesartan (3749) Angiotensin II receptor 1.2 High
Troglitazone (5591) PPARγ 0.5 Moderate

Spectroscopic and Physicochemical Properties

As per , spectroscopic techniques (e.g., LC-ESI-MS) can differentiate isomers like ginsenosides, relying on collision-induced dissociation (CID) patterns. For this compound, parameters such as log P, solubility (as in and ), and collision cross-section (CCS) would be critical for comparative analysis .

Q & A

Q. What are the criteria for selecting a journal to publish findings on this compound?

  • Methodological Answer :
  • Scope Alignment : Target journals specializing in medicinal chemistry, pharmacology, or [specific field].
  • Impact Metrics : Consider CiteScore or JIF quartile rankings.
  • Open Access Compliance : Verify funder mandates (e.g., Plan S) and preprint policies (e.g., bioRxiv) .

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